3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene
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Overview
Description
3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a naphthalene ring substituted with prop-1-en-2-yl and dipropyl groups
Preparation Methods
The synthesis of 3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene with prop-1-en-2-yl and propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur with halogens, nitro groups, or sulfonic acids in the presence of Lewis acids like aluminum chloride.
Scientific Research Applications
3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research has shown its potential in modulating biological pathways, making it a candidate for drug development.
Medicine: It has been investigated for its antiproliferative and tubulin-destabilizing effects in cancer cells.
Industry: This compound is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene involves its interaction with molecular targets such as tubulin. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase . This disruption of microtubule dynamics results in apoptosis of cancer cells.
Comparison with Similar Compounds
3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene can be compared with other similar compounds such as:
Combretastatin A-4: Both compounds target the colchicine-binding site on tubulin, but this compound has a different structural scaffold.
Colchicine: While colchicine is a well-known tubulin inhibitor, this compound offers a unique chemical structure that may provide different pharmacokinetic properties.
Properties
CAS No. |
63299-33-2 |
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Molecular Formula |
C19H24 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
3-prop-1-en-2-yl-1,2-dipropylnaphthalene |
InChI |
InChI=1S/C19H24/c1-5-9-17-16-12-8-7-11-15(16)13-19(14(3)4)18(17)10-6-2/h7-8,11-13H,3,5-6,9-10H2,1-2,4H3 |
InChI Key |
BWVVEZBVWLAJKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC2=CC=CC=C21)C(=C)C)CCC |
Origin of Product |
United States |
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